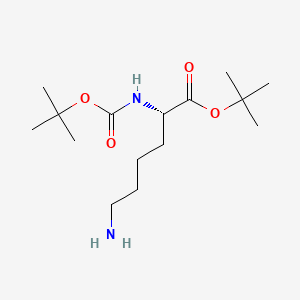

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a chemical compound with the molecular formula C12H24N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group of lysine. One common method is the Boc protection, where the amino group is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The amino group can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous conditions.

Major Products Formed

Deprotected Amine: Removal of the Boc group yields the free amine.

Peptide Products: Coupling with carboxylic acids or other amino acids forms peptide bonds.

科学的研究の応用

Synthesis and Use in Peptide Chemistry

Peptide Synthesis :

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is primarily used as an amino acid derivative in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of lysine residues into peptides. This method is advantageous as it provides stability during synthesis and enhances the solubility of peptides in organic solvents.

Case Study : A study demonstrated the successful synthesis of various peptides incorporating this compound, showcasing its utility in generating biologically active compounds with therapeutic potential .

Applications in Drug Development

This compound has been explored for its potential in drug development:

1. Anticancer Agents :

Research indicates that derivatives of this compound can be utilized to develop anticancer agents by modifying the peptide sequences to enhance their activity against cancer cells .

2. Enzyme Inhibitors :

The compound has been investigated for its role in synthesizing enzyme inhibitors, particularly targeting proteases involved in various diseases .

Synthesis of Non-Natural Amino Acids

The compound serves as a key intermediate in the synthesis of non-natural amino acids, which are crucial for developing novel peptides with enhanced properties.

Example : The synthesis of enantiopure non-natural alpha-amino acids using this compound as a starting material has been reported, leading to compounds with specific biological activities .

Summary of Research Findings

作用機序

The compound acts primarily as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

類似化合物との比較

Similar Compounds

- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

- (S)-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Uniqueness

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific structure, which includes a tert-butyl group and a Boc-protected amino group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Its stereochemistry (S-configuration) also plays a crucial role in its reactivity and interactions in biological systems.

生物活性

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, also known as BOC-L-Lys-OtBu, is a compound derived from L-lysine and is notable for its applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H30N2O4

- Molecular Weight : 302.41 g/mol

- CAS Number : 7750-42-7

- Purity : Typically ≥ 98%

- Storage Conditions : Keep in a dark place, sealed and dry at 2-8°C

This compound acts primarily as a lysine derivative. Its biological activity is largely attributed to its role in peptide synthesis and as a building block for more complex molecules. The tert-butoxycarbonyl (BOC) group serves as a protecting group during peptide synthesis, facilitating the formation of peptide bonds without interference from the amino group.

Pharmacological Applications

- Anticancer Activity : Research indicates that derivatives of lysine, including this compound, can inhibit specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain lysine derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may exhibit neuroprotective properties by influencing neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Antimicrobial Properties : There is emerging evidence that certain lysine derivatives possess antimicrobial activity, potentially making them candidates for developing new antibiotics or antifungal agents .

Study on HDAC Inhibition

A study published in Journal of Medicinal Chemistry investigated various lysine derivatives, including this compound, for their ability to inhibit HDACs. The results indicated that this compound could effectively reduce HDAC activity at concentrations below 20 µM, suggesting potential for therapeutic applications in cancer treatment .

Neuroprotective Mechanism Investigation

In another study focused on neuroprotection, researchers explored the effects of lysine derivatives on neuronal survival under oxidative stress conditions. The findings demonstrated that these compounds could enhance cell viability and reduce apoptosis through modulation of reactive oxygen species (ROS) levels .

Data Table of Biological Activities

特性

IUPAC Name |

tert-butyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUBESNUUMLEHL-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。